molecular formula C27H22ClN3O2S B3002559 2-((3-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-75-2

2-((3-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B3002559
CAS RN: 2034555-75-2
M. Wt: 488
InChI Key: BJMOMOAVYNXTEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidin-4(5H)-one derivatives can be achieved through different synthetic routes. One efficient method for synthesizing 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one and its analogues involves a four-step process starting from dimethyl malonate, achieving a 23% overall yield and high purity . Another approach for synthesizing related thieno[2,3-d]pyrimidin-4(3H)-ones utilizes a green catalytic four-component reaction that offers step economy and easy purification . These methods highlight the versatility and efficiency of modern synthetic chemistry in constructing complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives is characterized by a fused bicyclic system consisting of a pyrrole and a pyrimidine ring. The presence of various substituents, such as chlorobenzyl, methoxybenzyl, and phenyl groups, can significantly influence the molecule's electronic properties and conformation. For instance, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined to belong to the tetragonal system, and its geometric bond lengths and angles were analyzed using density functional theory (DFT) . Such detailed structural analysis is crucial for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives is influenced by the presence of reactive functional groups and the overall electronic structure of the molecule. The chloro substituent, for example, can participate in nucleophilic substitution reactions, allowing for further derivatization of the core structure. Additionally, the thioether linkage in the compound may undergo oxidation or serve as a coordinating site for metal ions, which can be exploited in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are determined by their molecular structure. The presence of aromatic systems contributes to the molecule's stability and affects its solubility in organic solvents. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insight into the compound's reactivity and potential as an electron donor or acceptor. The molecular electrostatic potential (MEP) surface map can be used to predict sites of nucleophilic and electrophilic attack . These properties are essential for predicting the behavior of the compound in biological systems and its potential pharmacokinetic profile.

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-33-23-13-6-5-11-20(23)16-31-26(32)25-24(22(15-29-25)19-9-3-2-4-10-19)30-27(31)34-17-18-8-7-12-21(28)14-18/h2-15,29H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMOMOAVYNXTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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